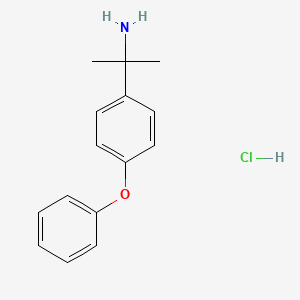
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is an organoboron compound with the molecular formula C9H12BNO5 and a molecular weight of 225.01 g/mol . This compound is characterized by the presence of a boronate group attached to a 2-nitrophenyl ring and a 3-hydroxypropyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the boronic acid, forming the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The nitrophenyl group can also participate in electron transfer processes, influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling.
4-Nitrophenylboronic acid: Contains a nitro group at the para position, affecting its electronic properties.
3-Hydroxypropylboronic acid: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Uniqueness
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is unique due to the combination of the 3-hydroxypropyl group and the 2-nitrophenyl group, which imparts distinct electronic and steric properties. This combination enhances its reactivity in certain chemical reactions and broadens its range of applications compared to simpler boronic acids .
Eigenschaften
Molekularformel |
C9H12BNO5 |
|---|---|
Molekulargewicht |
225.01 g/mol |
IUPAC-Name |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChI-Schlüssel |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)



![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


